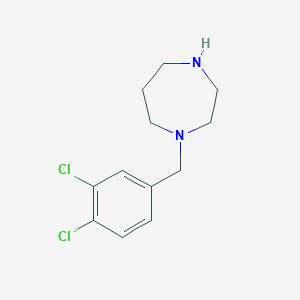

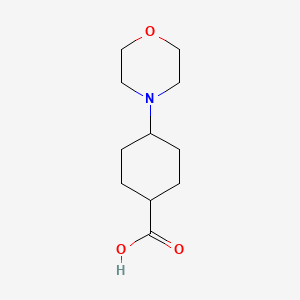

1-(3,4-Dichlorobenzyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves reactions with 3,4-dichlorobenzyl chloride . For instance, the proline-derived ligands ®- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Applications De Recherche Scientifique

1. Pharmacology and Medicinal Chemistry

- Summary of the application : This compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . It’s also been evaluated for its antiplasmodial activity .

- Methods of application or experimental procedures : The compound was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride . Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

- Results or outcomes : The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays . In the antiplasmodial study, the compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL .

2. Organic Chemistry

- Summary of the application : This compound is used in the synthesis of 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .

- Methods of application or experimental procedures : Thiosemicarbazide reacted with 3,4-dichlorobenzyl chloride to give 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide, which reacted with formic acid to form 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol .

- Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)-1H-1,2,4-triazole-3-thiol, was obtained in 82% yield .

3. Chemical Synthesis

- Summary of the application : This compound is used in the synthesis of other chemicals, such as 1-(3,4-Dichlorobenzyl)piperazine .

- Methods of application or experimental procedures : The specific synthesis procedures are proprietary to the manufacturer, but typically involve reactions with other chemicals under controlled conditions .

- Results or outcomes : The final product, 1-(3,4-Dichlorobenzyl)piperazine, is used in various applications, including research and product development .

4. Antimalarial Research

- Summary of the application : This compound has been investigated for its potential antimalarial activity .

- Methods of application or experimental procedures : The compound was tested against a resistant strain of malaria in laboratory conditions .

- Results or outcomes : Some analogues of the compound were found to be more active against the resistant strain, with IC50 values between 1 .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVGPMNPNODFAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)-1,4-diazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)